molecular formula C16H24OSi B1526651 Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]- CAS No. 1294504-65-6

Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-

Cat. No. B1526651
M. Wt: 260.45 g/mol
InChI Key: CKFGJHUBBWNPQR-UHFFFAOYSA-N
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Description

Benzene, [[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-, or BDB, is a chemical compound that is widely used in the laboratory and in industry. It is a colorless, volatile liquid with a sweet odor and is a component of many organic compounds. BDB is a highly reactive compound and its reactions are important for a variety of scientific applications.

Scientific Research Applications

UV and IR Absorption Cross Sections

Benzene derivatives, including those with trimethylsilyl groups, have been studied for their absorption cross sections in the ultraviolet (UV) and infrared (IR) regions. These studies are crucial for understanding atmospheric chemistry and the environmental impact of volatile organic compounds. The absorption cross sections help in the evaluation of Differential Optical Absorption Spectroscopy (DOAS) spectra for atmospheric measurements and laboratory studies on atmospheric chemistry (Etzkorn et al., 1999).

Radical Cation Formation

Research into the formation of dimer and trimer radical cations of benzene and its derivatives through gamma-irradiation in low-temperature matrices has provided insights into their electronic structures and reactivities. Such studies contribute to our understanding of the fundamental properties of aromatic compounds in various states, offering potential applications in materials science and organic chemistry (Okamoto et al., 2006).

Organometallic Synthesis

The synthesis and characterization of organometallic compounds involving benzene derivatives have been explored, showcasing applications in the development of new materials and catalysts. For instance, the selective route to 1,5-dihydropolyalkylated s-indacenes demonstrates the versatility of benzene derivatives in organometallic chemistry, offering pathways to novel compounds with potential applications in electronic materials and catalysis (Dahrouch et al., 2001).

Genotoxicity Assessment

The genotoxic effects of benzene and related compounds have been evaluated using the comet assay on human lymphocytes. Such studies are vital for assessing the potential health risks associated with exposure to these compounds, contributing to environmental health and safety regulations (Chen et al., 2008).

Room Temperature Observations of p-Xylylenes

Investigations into the room temperature stability and reactivity of p-xylylenes derived from benzene demonstrate the potential for these intermediates in synthetic organic chemistry. Understanding their behavior opens up new routes for the synthesis of polymers and other complex organic molecules (Trahanovsky et al., 2006).

properties

IUPAC Name

(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24OSi/c1-16(2,11-12-18(3,4)5)14-17-13-15-9-7-6-8-10-15/h6-10H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGJHUBBWNPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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